molecular formula C7H3BrClNS B14903286 5-Bromo-4-chlorothieno[2,3-b]pyridine

5-Bromo-4-chlorothieno[2,3-b]pyridine

Cat. No.: B14903286
M. Wt: 248.53 g/mol
InChI Key: YXMGOQGGXONFGJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chlorothieno[2,3-b]pyridine is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core with bromine and chlorine substituents at positions 5 and 4, respectively. The bromine and chlorine atoms enhance its reactivity, making it a versatile intermediate for further functionalization, such as cross-coupling reactions or nucleophilic substitutions . Its synthesis typically involves halogenation strategies, as evidenced by related compounds in the literature .

Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

5-bromo-4-chlorothieno[2,3-b]pyridine

InChI

InChI=1S/C7H3BrClNS/c8-5-3-10-7-4(6(5)9)1-2-11-7/h1-3H

InChI Key

YXMGOQGGXONFGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=C(C(=C21)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chlorothieno[2,3-b]pyridine typically involves the bromination and chlorination of thienopyridine derivatives. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and solvents like 1,4-dioxane or acetone .

Industrial Production Methods

Industrial production of this compound often involves scalable and robust synthetic routes. These methods rely on standard laboratory equipment and avoid the use of chromatography for purification. The process typically includes multiple steps such as the Gewald reaction, pyrimidone formation, bromination, and chlorination .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chlorothieno[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyridine derivatives, which can have different functional groups attached to the thienopyridine core .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chlorothieno[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets and pathways. For example, in medicinal chemistry, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-bromo-4-chlorothieno[2,3-b]pyridine is best highlighted through comparisons with analogs differing in substituent positions, heterocyclic cores, or synthetic accessibility. Below is a detailed analysis:

Positional Isomers: 5-Bromo-2-chlorothieno[2,3-b]pyridine

  • Structure: Shares the thieno[2,3-b]pyridine core but has chlorine at position 2 instead of 4 .
  • Synthesis : Prepared via similar halogenation routes, but regioselectivity challenges arise due to competing reaction sites .
  • Electronic effects differ: The 2-chloro group is meta to the sulfur atom, altering the electron density distribution across the ring .
  • Applications : Positional isomers like this are often explored for divergent reactivity in Suzuki-Miyaura couplings .

Pyrrolo[2,3-b]pyridine Analogs: 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

  • Structure : Replaces the thiophene ring with a pyrrole, introducing an additional nitrogen atom .
  • Synthesis : Achieved via palladium-catalyzed cross-coupling or direct halogenation, with yields up to 75% .
  • Properties: The pyrrolo core increases basicity due to the nitrogen atom, contrasting with the electron-withdrawing sulfur in thieno derivatives. NMR shifts differ significantly: Pyrrolo derivatives exhibit downfield shifts for protons adjacent to nitrogen .
  • Bioactivity: Pyrrolo analogs are frequently investigated as kinase inhibitors, whereas thieno derivatives may prioritize material science applications .

Heterocycle Variants: 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

  • Structure : Features a pyrimidine ring fused to thiophene instead of pyridine .
  • Synthesis : Requires nitration and reduction steps, as seen in related pyrimidine derivatives .
  • Properties :
    • The pyrimidine ring enhances hydrogen-bonding capacity, improving crystallinity compared to pyridine-based systems .
    • Higher thermal stability due to the aromatic pyrimidine core .
  • Applications : Pyrimidine-fused compounds are prominent in antiviral and anticancer research, diverging from pyridine-based targets .

Table 1: Comparative Overview of Key Compounds

Compound Name Core Structure Substituents Key Properties Applications Reference
This compound Thieno[2,3-b]pyridine 5-Br, 4-Cl High halogen reactivity, moderate solubility Synthetic intermediate, materials
5-Bromo-2-chlorothieno[2,3-b]pyridine Thieno[2,3-b]pyridine 5-Br, 2-Cl Enhanced solubility, meta-Cl electronic effects Cross-coupling substrates
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Br, 6-Cl Increased basicity, downfield NMR shifts Kinase inhibitors
5-Bromo-4-chlorothieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 5-Br, 4-Cl High crystallinity, thermal stability Antiviral agents

Biological Activity

5-Bromo-4-chlorothieno[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on its thieno-pyridine framework. Its molecular formula is C6H3BrClN2SC_6H_3BrClN_2S with a molecular weight of approximately 221.52 g/mol. The unique substitution pattern enhances its lipophilicity and ability to interact with various biological targets, making it a candidate for pharmacological evaluation.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects. For instance, studies indicate that the compound may inhibit certain cancer cell lines and exhibit antimicrobial properties.

Biological Activities

Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. For example, it has shown efficacy against breast cancer and lung cancer cell lines.

Data Table: Biological Activity Summary

Biological Activity Target/Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionInteraction with specific enzymes

Case Studies

  • Antimicrobial Evaluation
    A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
  • Anticancer Activity
    In another investigation, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies suggested that the compound triggers mitochondrial-mediated apoptosis pathways.

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